molecular formula C12H16O2 B8721081 6-Methoxy-3,3-dimethylindan-5-ol CAS No. 28012-14-8

6-Methoxy-3,3-dimethylindan-5-ol

Cat. No.: B8721081
CAS No.: 28012-14-8
M. Wt: 192.25 g/mol
InChI Key: MMDXUGGZAWDJTD-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature of 6-Methoxy-3,3-dimethylindan-5-ol

The molecular structure of this compound is defined by the indane core, which is chemically known as 2,3-dihydro-1H-indene. wikipedia.orgnist.gov The substituents on this core are a hydroxyl group (-OH) at position 5, a methoxy (B1213986) group (-OCH₃) at position 6, and two methyl groups (-CH₃) at position 3 of the cyclopentane (B165970) ring. The presence of two methyl groups on the same carbon atom is referred to as a gem-dimethyl group.

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name for this compound is 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-5-ol . This nomenclature precisely describes the arrangement of each substituent on the indane framework.

Below is a data table summarizing key information about this compound.

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
IUPAC Name 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-5-ol

Contextualization within the Indane Chemical Space and Related Structures

The indane chemical space is vast, encompassing a wide range of derivatives with diverse substitution patterns. wikipedia.org These variations can lead to a broad spectrum of chemical and physical properties. This compound is situated within this space as a polysubstituted derivative with functional groups on both the aromatic and aliphatic rings.

A structurally related compound is 6-Methoxy-3,3-dimethylindan-1-one, which features a ketone at the 1-position instead of a hydroxyl group at the 5-position. chemicalbook.com This ketone could potentially serve as a synthetic handle for the preparation of a variety of other indane derivatives. The substitution pattern of a hydroxyl group adjacent to a methoxy group on an aromatic ring is a common feature in many natural products and synthetic compounds with established biological activities.

Overview of Research Significance for Substituted Indane Derivatives

The research significance of substituted indane derivatives is well-established, with numerous studies highlighting their potential in various fields, particularly in medicinal chemistry. mdpi.com The rigid nature of the indane scaffold provides a fixed orientation for its substituents, which can be advantageous for designing molecules that bind to specific biological targets.

Substituted indanes have been reported to exhibit a range of biological activities, including:

Antioxidant Properties: Certain indane derivatives have demonstrated the ability to act as antioxidants. mdpi.comresearchgate.net

Anti-inflammatory Activity: The indane structure is found in some compounds with anti-inflammatory effects. nih.gov

Neuroprotective Effects: Some indane derivatives have been investigated for their potential to protect nerve cells. mdpi.com

The specific combination of a phenolic hydroxyl group, a methoxy group, and gem-dimethyl substitution in this compound suggests that it may share some of these properties. The hydroxyl group, in particular, is a key functional group that can participate in hydrogen bonding and may contribute to antioxidant activity. While detailed research on this compound is not extensively documented, its structural relationship to other well-studied indanes makes it a compelling candidate for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28012-14-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

6-methoxy-3,3-dimethyl-1,2-dihydroinden-5-ol

InChI

InChI=1S/C12H16O2/c1-12(2)5-4-8-6-11(14-3)10(13)7-9(8)12/h6-7,13H,4-5H2,1-3H3

InChI Key

MMDXUGGZAWDJTD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C=C21)O)OC)C

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches to 6 Methoxy 3,3 Dimethylindan 5 Ol

Strategic Disconnections and Retrosynthetic Analysis for 6-Methoxy-3,3-dimethylindan-5-ol

Retrosynthetic analysis of this compound reveals several potential synthetic routes. The core indane structure suggests a disconnection approach that hinges on the formation of the five-membered ring. A primary strategy involves the intramolecular cyclization of a suitably substituted phenylpropane derivative. This can be envisioned by disconnecting the bond between the C1 and C7a of the indane system, leading back to a substituted 3-phenylpropanoic acid or a related derivative.

Another key disconnection can be made at the C2-C3 bond, suggesting a Michael addition type reaction to form the cyclopentane (B165970) ring. Furthermore, the gem-dimethyl group at the C3 position points towards a precursor that can be readily alkylated, such as an indanone. The methoxy (B1213986) and hydroxyl groups on the aromatic ring can either be installed on the starting materials or introduced at a later stage through functional group interconversions.

Precursor Synthesis and Functional Group Transformations for Indane Scaffolds

The synthesis of indane scaffolds, including this compound, relies heavily on the preparation of key intermediates, primarily substituted indanones. These precursors then undergo a series of transformations to yield the desired indane derivatives.

Synthesis of Substituted Indanone Intermediates

The construction of substituted indanones is a cornerstone of indane synthesis. A widely employed method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govresearchgate.net This reaction typically utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid acid like Nafion®-H, to facilitate the cyclization and formation of the indanone ring. nih.gov For instance, 3-arylpropionic acids can be cyclized in the presence of polyphosphoric or sulfuric acid to yield 1-indanones in good yields. nih.govresearchgate.net

Alternative routes to indanones include the NbCl₅-induced one-step reaction of an aromatic substrate with 3,3-dimethylacrylic acid, which can directly provide a variety of 1-indanone (B140024) derivatives. nih.govresearchgate.net Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides also presents an effective method for preparing indanones. organic-chemistry.org Furthermore, a one-pot process starting from benzoic acids, which are converted to their acyl chlorides and then reacted with ethylene (B1197577) followed by intramolecular Friedel-Crafts alkylation, offers a scalable approach to 1-indanones. nih.govresearchgate.net

Starting MaterialReagents and ConditionsProductYieldReference
3-Arylpropionic acidsPolyphosphoric acid, Sulfuric acid1-Indanones60-90% nih.govresearchgate.net
Benzoic acidsThionyl chloride, Ethylene, AlCl₃1-Indanones- nih.gov
Aromatic substrate, 3,3-Dimethylacrylic acidNbCl₅1-Indanone derivativesup to 78% nih.govresearchgate.net
Unsaturated aryl iodidesPalladium catalyst, COIndanonesGood to Excellent organic-chemistry.org

Reductions and Alkylations Leading to Substituted Indane Derivatives

Once the indanone intermediate is synthesized, subsequent reduction and alkylation steps are employed to arrive at the target indane structure. The carbonyl group of the indanone can be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction. Alternatively, reduction to a hydroxyl group to form an indanol can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Alkylation at the C2 position of the indanone is a common strategy to introduce substituents. researchgate.net For the synthesis of 3,3-dimethylated indanes, a key intermediate would be a 3-substituted indanone which can then undergo further modifications. Phase transfer catalysis (PTC) conditions have been effectively used for the alkylation of indan-1-one and indan-1,3-dione. researchgate.net For example, the reaction of indanones with benzyl (B1604629) chloride in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can yield 2-benzylated indanones. researchgate.net

Stereoselective Synthesis of Chiral Indane Compounds

The development of stereoselective methods for the synthesis of chiral indane compounds is a significant area of research, driven by the demand for enantiomerically pure pharmaceuticals. researchgate.net Asymmetric reduction of indanones is a common approach to obtain chiral indanols. whiterose.ac.uk This can be achieved using chiral catalysts, such as those based on ruthenium (Ru) or rhodium (Rh), or through enzymatic reductions. whiterose.ac.ukacs.org

For instance, rhodium-catalyzed asymmetric addition of arylboron reagents to indene (B144670) derivatives has been shown to produce 2-arylindanes with high enantioselectivity. acs.org Similarly, palladium-catalyzed asymmetric cyclization reactions can be employed to construct chiral indene skeletons. researchgate.net The use of chiral N-heterocyclic carbene (NHC) catalysts can trigger intramolecular Michael additions to create indanes with excellent diastereo- and enantiocontrol. rsc.org A practical method for synthesizing enantioenriched indane derivatives with quaternary stereocenters involves a sequence of enantioselective reduction followed by C-H functionalization. nih.gov This can be achieved through either a CuH-catalyzed asymmetric reduction or a Corey-Bakshi-Shibata (CBS) reduction of the indanone precursor. nih.gov

MethodCatalyst/ReagentProductEnantiomeric Excess (ee)Reference
Rh-catalyzed asymmetric additionRhodium catalyst, Chiral ligand2-ArylindanesHigh acs.org
Pd-catalyzed asymmetric cyclizationPalladium catalyst, Chiral ligandChiral spiro-indenesup to 97% researchgate.net
NHC-catalyzed intramolecular Michael additionChiral NHC catalystFused indanesup to 99% rsc.org
CuH-catalyzed asymmetric reductionCopper hydride catalystEnantioenriched indanesGood to Excellent nih.gov
CBS reductionCorey-Bakshi-Shibata reagentEnantioenriched indanesGood to Excellent nih.gov

Novel Synthetic Routes for Diverse Indane Architectures

Modern organic synthesis has introduced innovative methods for constructing diverse indane architectures, often with improved efficiency and selectivity. hilarispublisher.comrsc.orgnih.gov Transition-metal catalysis, particularly with palladium, has become a powerful tool for building complex molecular structures. hilarispublisher.com

One novel approach involves a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway, which allows for the synthesis of 2,3-substituted indanones in water under mild conditions and without the need for external ligands. acs.org Another innovative strategy is the catalytic enantioselective synthesis of indanes through a cation-directed 5-endo-trig cyclization, a reaction generally considered unfavorable by Baldwin's rules. proquest.com This method provides access to complex indanes with all-carbon quaternary stereocenters. proquest.com Furthermore, modular synthetic routes from lignin, a renewable resource, have been developed to produce biologically active indoles, showcasing the potential for sustainable feedstock in fine chemical synthesis. rsc.org

Green Chemistry Considerations in Indane Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indanes and other fine chemicals to minimize environmental impact. researchgate.netechemi.com This involves the use of less hazardous solvents, renewable starting materials, and catalytic rather than stoichiometric reagents to improve atom economy. echemi.comnih.gov

A significant focus is on replacing volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. echemi.comnih.gov The rhodium-catalyzed synthesis of indanones in water is a prime example of this approach. acs.org Furthermore, chemo-enzymatic synthesis, which utilizes enzymes as biocatalysts, offers a highly selective and environmentally benign route to chiral compounds. researchgate.netnih.govresearchgate.net For instance, lipases can be used for the kinetic resolution of racemic indanol derivatives to produce enantiomerically pure compounds. researchgate.net The development of flow-based chemo-enzymatic processes further enhances the efficiency and sustainability of these syntheses. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 6 Methoxy 3,3 Dimethylindan 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of 6-Methoxy-3,3-dimethylindan-5-ol, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the indane ring, and the gem-dimethyl protons. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The aromatic protons would likely appear as singlets due to their substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the aromatic carbons, the carbon of the methoxy group, the quaternary carbon bearing the gem-dimethyl groups, the methylene carbon, and the carbon atoms of the dimethyl groups. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the hydroxyl and methoxy groups.

While specific experimental data for this compound is not widely available in published literature, a hypothetical data table based on known chemical shift ranges for similar structures is presented below for illustrative purposes.

¹H NMR (Proton NMR)
Assignment
Aromatic-H
Aromatic-H
-OH
-OCH₃
-CH₂-
-C(CH₃)₂
¹³C NMR (Carbon NMR)
Assignment
Aromatic C-O
Aromatic C-O
Aromatic C-H
Aromatic C-H
Aromatic C (quaternary)
Aromatic C (quaternary)
-OCH₃
-C(CH₃)₂
-CH₂-
-C(CH₃)₂

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis (e.g., LC-MS, ESI m/z)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. researchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source are commonly used for this purpose. researchgate.netwiley.com

For this compound (C₁₂H₁₆O₂), the expected exact mass can be calculated. In positive ion mode ESI, the molecule would likely be observed as the protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. The high resolution of the instrument allows for mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm), which helps to confirm the molecular formula.

Fragmentation analysis (MS/MS) can provide further structural information. The fragmentation of the molecular ion would be expected to proceed through pathways such as the loss of a methyl group from the gem-dimethyl moiety, loss of the methoxy group, or cleavage of the five-membered ring.

High-Resolution Mass Spectrometry (HRMS)
Ion
[C₁₂H₁₆O₂ + H]⁺
[C₁₂H₁₆O₂ + Na]⁺

Note: Observed m/z values would be obtained from experimental data.

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3600-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic portions of the molecule would appear around 3100-2850 cm⁻¹. The C-O stretching of the methoxy group and the hydroxyl group would be observed in the fingerprint region, typically between 1260-1000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

FTIR Spectroscopy
Vibrational Mode
O-H Stretch (hydroxyl)
C-H Stretch (aromatic)
C-H Stretch (aliphatic)
C=C Stretch (aromatic)
C-O Stretch (ether)
C-O Stretch (alcohol)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. The chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum, typically recorded in a solvent such as methanol (B129727) or ethanol, is expected to show absorption maxima (λmax) in the ultraviolet region. The positions and intensities of these maxima are characteristic of the electronic structure of the aromatic ring and are influenced by the auxochromic hydroxyl and methoxy substituents. These groups can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

UV-Vis Spectroscopy
Solvent
Methanol

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of a synthesized compound. mpg.de When coupled with a Diode-Array Detector (DAD), it can also provide UV-Vis spectra of the separated components.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. The purity of the compound can be determined by the area percentage of its peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

HPLC-DAD Analysis
Parameter
Column
Mobile Phase
Flow Rate
Detection
Retention Time

X-ray Crystallography for Solid-State Structural Conformation (if applicable)

For this compound, obtaining a single crystal of suitable quality would be a prerequisite for X-ray diffraction analysis. If such a crystal were analyzed, the resulting data would confirm the connectivity of the atoms and reveal the conformation of the five-membered indane ring, which can adopt various puckered conformations. It would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal lattice.

Currently, there is no publicly available X-ray crystallographic data for this compound.

Theoretical and Computational Chemistry Investigations of 6 Methoxy 3,3 Dimethylindan 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT) studies, B3LYP level of theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines Hartree-Fock theory with DFT to provide a balance of accuracy and computational cost.

However, specific studies detailing the DFT/B3LYP calculations, optimized geometry, or electronic properties for 6-Methoxy-3,3-dimethylindan-5-ol are not found in the available scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would provide critical insights into its conformational flexibility and stability. By simulating the molecule's behavior in a given environment (such as in a solvent or at a specific temperature), researchers can identify the most probable and energetically favorable shapes (conformers) the molecule adopts. This analysis is vital for understanding how the molecule's shape influences its biological activity and physical properties.

Despite the utility of this method, there are no published MD simulation studies focused on the conformational analysis of this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify negative potential (rich in electrons) and are prone to electrophilic attack, while blue areas denote positive potential (electron-poor) and are susceptible to nucleophilic attack. An MEP analysis of this compound would identify the locations of the hydroxyl and methoxy (B1213986) groups as likely sites for hydrogen bonding and other interactions.

A search of scientific databases yields no specific MEP surface analysis for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties and Spectroscopic Predictions

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests high reactivity, while a large gap indicates high stability. This analysis also helps in predicting UV-Visible absorption spectra.

No studies containing a HOMO-LUMO analysis, including calculations of the energy gap or visualizations of the orbital distributions for this compound, are available.

Thermodynamic Parameter Computations for Reaction Energetics

Computational chemistry allows for the calculation of key thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy. These calculations are essential for predicting the feasibility and spontaneity of chemical reactions involving the molecule. For this compound, computing these parameters would help in understanding its formation energetics and its stability relative to potential reactants or products in a chemical process.

Specific computational data regarding the thermodynamic parameters for this compound have not been reported in the reviewed literature.

Chemical Reactivity and Mechanistic Studies of 6 Methoxy 3,3 Dimethylindan 5 Ol

Investigation of Electrophilic Aromatic Substitution Reactions on the Indane Ring

The aromatic ring of 6-Methoxy-3,3-dimethylindan-5-ol is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. Both groups are ortho, para-directing. In this molecule, the positions ortho and para to the powerful activating hydroxyl group are at C-4, C-6 (already substituted), and the position para to the methoxy group is C-3 (part of the fused ring). The position C-7 is ortho to the methoxy group and meta to the hydroxyl group. The position C-4 is ortho to the hydroxyl group and meta to the methoxy group.

Considering the directing effects, electrophilic substitution is most likely to occur at the C-4 and C-7 positions. The hydroxyl group is a stronger activating group than the methoxy group, which would favor substitution at the C-4 position. However, steric hindrance from the adjacent gem-dimethyl group at C-3 might influence the regioselectivity.

Common electrophilic aromatic substitution reactions that could be investigated include:

Nitration: Reaction with nitric acid in the presence of sulfuric acid would be expected to yield a mixture of 4-nitro- and 7-nitro-6-methoxy-3,3-dimethylindan-5-ol.

Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid or in a polar solvent would likely lead to the formation of 4-bromo- or 4-chloro- and 7-bromo- or 7-chloro-6-methoxy-3,3-dimethylindan-5-ol.

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would be expected to introduce an alkyl or acyl group at the C-4 or C-7 position. For instance, formylation of indane has been shown to be achievable under modified Duff conditions or via a Grignard reaction followed by treatment with DMF. mdma.ch

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-6-methoxy-3,3-dimethylindan-5-ol
BrominationBr₂, FeBr₃4-Bromo-6-methoxy-3,3-dimethylindan-5-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-6-methoxy-3,3-dimethylindan-5-ol

Oxidation and Reduction Processes Involving Hydroxyl and Methoxy Groups

The phenolic hydroxyl group is susceptible to oxidation. Mild oxidizing agents can convert the phenol (B47542) to a phenoxy radical, which can then dimerize or undergo further reactions. Stronger oxidizing agents can lead to the formation of quinones. For instance, the oxidation of related flavanones with a similar 5-hydroxy-6-methoxy substitution pattern has been studied. nih.gov

Conversely, the aromatic ring can be reduced under specific conditions. The Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) of a methoxy-substituted benzene (B151609) ring typically leads to the formation of a 1,4-cyclohexadiene (B1204751) derivative. In the case of this compound, this would involve the reduction of the aromatic ring, potentially leading to a non-aromatic bicyclic system. The hydroxyl group would likely need to be protected prior to this reaction.

The methoxy group itself is generally stable to most reducing agents but can be cleaved under harsh conditions, for example, with strong acids like HBr or HI.

Table 2: Potential Oxidation and Reduction Reactions

Reaction TypeReagentsPotential Product(s)
OxidationFremy's salt6-Methoxy-3,3-dimethylindan-5,7-dione
Reduction (Birch)Na, NH₃ (l), EtOH5-Hydroxy-6-methoxy-3,3-dimethyl-1,4-cyclohexadienyl-fused cyclopentane (B165970)
Methoxy CleavageHBr (conc.)3,3-Dimethylindan-5,6-diol

Derivatization Reactions for Expanding Chemical Diversity

The hydroxyl group of this compound is a prime site for derivatization to modify its properties and to serve as a handle for further synthetic transformations.

Etherification: Reaction with an alkyl halide in the presence of a base (e.g., Williamson ether synthesis) would yield the corresponding ether. For example, reaction with methyl iodide and potassium carbonate would give 5,6-dimethoxy-3,3-dimethylindane.

Esterification: Treatment with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst would form the corresponding ester. For instance, reaction with acetic anhydride would yield 6-methoxy-3,3-dimethylindan-5-yl acetate.

Silylation: Reaction with a silyl (B83357) halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) would provide a silyl ether, which can serve as a protecting group for the hydroxyl function.

These derivatization reactions are generally high-yielding and allow for the introduction of a wide variety of functional groups.

Elucidation of Reaction Mechanisms for Functional Group Transformations

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation by a weak base regenerates the aromaticity and yields the substituted product. The regioselectivity is governed by the electronic effects of the substituents already present on the ring.

Williamson Ether Synthesis: This is a classic SN2 reaction where the phenoxide ion, formed by deprotonation of the hydroxyl group with a base, acts as a nucleophile and attacks the alkyl halide, displacing the halide ion.

Oxidation of the Phenol: The oxidation of a phenol to a quinone can proceed through a series of single-electron transfers and proton losses, often involving a phenoxy radical intermediate. The exact mechanism can vary depending on the oxidant used.

Studies on Ring Transformations or Cleavage Reactions of the Indane Core

The indane ring system is generally stable under many reaction conditions. The five-membered ring is saturated and not prone to easy opening. However, under forcing conditions, such as high temperatures and pressures with certain catalysts, or through specific oxidative or reductive pathways, ring cleavage could potentially occur. For example, strong oxidation could cleave the aromatic ring. There is no specific literature found detailing the ring transformations or cleavage reactions of this compound itself.

Structure Activity Relationship Sar Studies of Indane Based Bioactive Molecules

Rational Design and Synthesis of Analogues for SAR Probing

The rational design of bioactive molecules is a cornerstone of modern drug discovery. This process involves the iterative design and synthesis of analogues of a lead compound to systematically probe the impact of structural modifications on biological activity. For indane-based molecules, this approach has been instrumental in optimizing their therapeutic potential.

The synthesis of analogues of a parent structure like 6-Methoxy-3,3-dimethylindan-5-ol would typically involve multi-step synthetic sequences. Key strategic considerations include the introduction of diverse substituents on the aromatic ring and modifications to the cyclopentane (B165970) portion of the indane core. For instance, in the development of conformationally restricted indane analogues as inhibitors of mutant isocitric dehydrogenase 1 (IDH1), a structure-based rational design was employed. nih.gov This involved the synthesis of various indane amides to explore the chemical space around the lead compound and improve its inhibitory potency and pharmacokinetic properties. nih.gov

Similarly, in the quest for potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives were synthesized. nih.gov The design strategy focused on creating rigid analogues of a known lead compound, leading to the discovery of highly potent and selective inhibitors. nih.gov The synthesis of these complex molecules often requires sophisticated chemical transformations to achieve the desired stereochemistry and functional group placement, which are critical for specific interactions with the biological target.

The table below illustrates a conceptual approach to the rational design of analogues based on a hypothetical lead compound, outlining the intended structural modifications and the rationale behind them.

Analogue Series Structural Modification Rationale for Probing SAR
Aromatic Ring Substituents Variation of substituents at positions 5 and 6To investigate the electronic and steric effects on receptor binding and selectivity.
Aliphatic Ring Modifications Alteration of the gem-dimethyl group at position 3To assess the impact of the gem-dimethyl effect on conformational rigidity and biological activity.
Functional Group Interconversion Conversion of the hydroxyl group at position 5 to other functional groups (e.g., ether, ester)To determine the importance of the hydroxyl group as a hydrogen bond donor or acceptor.
Scaffold Hopping Replacement of the indane core with other bicyclic systemsTo explore alternative scaffolds that may offer improved pharmacokinetic or pharmacodynamic properties.

This table represents a conceptual framework for the rational design of analogues for SAR studies of indane-based compounds.

Impact of Methoxy (B1213986) and Hydroxyl Substitutions on Molecular Recognition and Binding (e.g., observations from hemiindigoid studies)

The nature and position of substituents on the aromatic ring of the indane core are critical determinants of biological activity. The methoxy (-OCH₃) and hydroxyl (-OH) groups, as seen in the 6- and 5-positions of the titular compound, are particularly significant due to their ability to participate in hydrogen bonding and influence the electronic properties of the molecule.

Hemiindigoid scaffolds, which include indanones, are a class of compounds that have been studied for their medicinal and photopharmacological properties. acs.orgresearchgate.netnih.gov The SAR of these compounds often reveals the crucial role of hydroxyl and methoxy substituents. For instance, in a series of resorcinol-based hemiindigoid derivatives investigated as human tyrosinase inhibitors, the position and presence of these groups significantly affected their inhibitory activity. researchgate.net

While direct studies on this compound are scarce, research on related 5,6-disubstituted indanone derivatives as acetylcholinesterase inhibitors offers valuable insights. In a key study, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a highly potent inhibitor. nih.gov The presence of the two methoxy groups at the 5- and 6-positions was found to be crucial for its high affinity for the enzyme. nih.gov This suggests that these groups may be involved in key interactions within the binding site of the target protein.

The following table summarizes the observed impact of methoxy and hydroxyl group substitutions on the activity of related indane and hemiindigoid compounds.

Compound/Analogue Series Substitution Pattern Observed Impact on Biological Activity Reference
Acetylcholinesterase Inhibitors5,6-Dimethoxy-1-oxoindanePotent inhibition of acetylcholinesterase, suggesting favorable interactions of the methoxy groups with the enzyme's active site. nih.gov
Resorcinol-Based HemiindigoidsVaried hydroxyl and methoxy substitutionsThe position and number of hydroxyl and methoxy groups significantly influenced tyrosinase inhibitory activity. researchgate.net
General HemiindigoidsPresence of polar groupsThe aromatic substitution pattern is a key determinant of the biological and optical properties of these scaffolds. acs.orgresearchgate.netnih.gov

This table illustrates the influence of methoxy and hydroxyl substitutions on the biological activity of indane-related compounds based on available literature.

Investigation of Structural Modifications to the Indane Core on Receptor/Enzyme Interactions

Modifications to the aliphatic cyclopentane ring of the indane core, including the substituents at the 1, 2, and 3 positions, can profoundly affect a molecule's conformation, rigidity, and ultimately its interaction with biological targets.

One notable feature of the titular compound is the gem-dimethyl group at the 3-position. The "gem-dimethyl effect" is a well-documented phenomenon in organic chemistry where the presence of two methyl groups on the same carbon atom can influence the conformation and reactivity of a cyclic system. nih.govrsc.org This effect can pre-organize the molecule into a more favorable conformation for binding to a receptor or enzyme, thereby enhancing its biological activity. Computationally, gem-dimethyl substitution has been shown to lower the strain energy of small ring compounds. nih.gov In the context of this compound, this structural feature would be expected to impart a degree of conformational constraint.

Arylidene indanones, which are structurally related to the indane core, have also been extensively studied. rsc.org These compounds, often considered rigid cousins of chalcones, demonstrate how modifications to the indane ring system can lead to a diverse range of biological activities, including cholinesterase inhibition and anticancer effects. rsc.org

The table below outlines various structural modifications to the indane core and their potential impact on biological interactions.

Structural Modification Description Potential Impact on Receptor/Enzyme Interactions
Gem-Dimethyl Substitution Presence of two methyl groups at the same position (e.g., C3).Can induce a specific conformation, reduce ring strain, and improve binding affinity (gem-dimethyl effect). nih.govrsc.orgnih.gov
Stereochemistry The spatial arrangement of substituents on the chiral centers of the indane ring.Can be critical for achieving a precise fit with the binding site of a biological target.
Ring Size and Flexibility Altering the size of the aliphatic ring or introducing unsaturation.Modifies the overall shape and flexibility of the molecule, which can affect binding and selectivity.
Functionalization of the Aliphatic Ring Introduction of functional groups on the cyclopentane portion.Can introduce new interaction points with the target protein, such as hydrogen bonds or hydrophobic interactions.

This table conceptualizes the effects of various structural modifications to the indane core on its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. utm.mynih.govmdpi.com These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds, prioritizing synthetic efforts, and gaining insights into the molecular features that are important for a desired biological effect.

A typical QSAR study involves several key steps:

Data Set Preparation: A set of compounds with known biological activities (the training set) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., lipophilicity, electronic properties), topological indices, and 3D descriptors that describe the shape and steric properties of the molecules.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For indane-based molecules, QSAR models can be developed to predict their activity as enzyme inhibitors, receptor antagonists, or other types of bioactive agents. For example, a QSAR study on isatin (B1672199) derivatives, which share some structural similarities with indanones, successfully developed models to predict their biological activity against various bacteria. researchgate.net The results of such studies can guide the design of new indane derivatives with enhanced activity.

The applicability domain of a QSAR model is a critical concept, defining the chemical space in which the model can make reliable predictions. mdpi.com For a hypothetical QSAR model for indane derivatives, the descriptors that might be found to be important could include:

Descriptor Type Example Descriptor Potential Significance for Biological Activity
Electronic Dipole moment, atomic chargesInfluences electrostatic interactions with the target protein.
Steric Molecular volume, surface areaRelates to the size and shape of the molecule and its fit within the binding pocket.
Hydrophobic LogP (partition coefficient)Affects the compound's ability to cross cell membranes and interact with hydrophobic regions of the target.
Topological Connectivity indicesDescribes the branching and connectivity of the molecular structure.

This table provides examples of descriptor types that could be used in a QSAR model for indane derivatives and their potential significance.

While a specific QSAR model for this compound is not available in the public literature, the principles of QSAR modeling provide a powerful framework for the future rational design and optimization of this and related indane-based compounds.

Biological and Pharmacological Research Perspectives on Indane Scaffolds Relevant to 6 Methoxy 3,3 Dimethylindan 5 Ol

Enzymatic Interaction Studies of Indane Compounds (e.g., acetylcholinesterase, tyrosinase, β-glucuronidase, kynurenine (B1673888) 3-monooxygenase from related compound contexts)

The indane scaffold has proven to be a valuable template for designing inhibitors of various enzymes implicated in disease pathogenesis.

Acetylcholinesterase (AChE): Inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, are a cornerstone of treatment for Alzheimer's disease. nih.gov Indanone derivatives have been designed based on the structure of donepezil, an established AChE inhibitor. nih.gov These compounds have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar to nanomolar range. nih.gov For example, one meta-substituted indanone derivative displayed an IC₅₀ value of 0.12 μM against AChE. nih.gov Molecular docking studies suggest that these compounds interact with the active site of AChE in a manner similar to donepezil. nih.gov Other research has combined the indane ring with a 2-hydrazinothiazole structure to create dual inhibitors of AChE and monoamine oxidase-B (MAO-B), another key target in neurodegenerative diseases. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its overactivity can lead to hyperpigmentation disorders. nih.govrsc.org Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetics. nih.gov Researchers have designed and synthesized 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of human tyrosinase (hsTYR). nih.gov These efforts were spurred by the finding that many existing inhibitors were evaluated against mushroom tyrosinase, which has low homology to the human enzyme. nih.gov Indole-based thiosemicarbazones have also been investigated as tyrosinase inhibitors, with some derivatives showing competitive inhibition and IC₅₀ values significantly more potent than the standard inhibitor, kojic acid. mdpi.com

β-Glucuronidase: β-glucuronidase is a lysosomal enzyme whose increased activity is linked to the proliferation and invasion of cancer cells, particularly in liver and colon carcinomas. nih.govnih.gov Therefore, inhibitors of this enzyme are being explored as potential anticancer agents. nih.gov While direct studies on indane derivatives are limited, research on structurally related indole-based oxadiazole and bisindole hydrazone derivatives has shown potent β-glucuronidase inhibitory activity. nih.govnih.gov Many of these synthesized analogs displayed IC₅₀ values significantly lower than the standard inhibitor D-saccharic acid 1,4-lactone, with some compounds exhibiting activity in the sub-micromolar range. nih.gov Molecular docking studies indicate that these inhibitors fit well within the enzyme's binding groove. nih.gov

Kynurenine 3-Monooxygenase (KMO): Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. nih.govnih.gov Under inflammatory conditions, KMO is upregulated, leading to the production of neurotoxic metabolites. nih.gov Inhibiting KMO is a therapeutic strategy for neurodegenerative disorders like Huntington's and Alzheimer's disease, as it can decrease the formation of these toxic metabolites and increase the levels of the neuroprotective kynurenic acid. nih.govmdpi.com Although specific indane derivatives as KMO inhibitors are not extensively detailed, patent literature describes a broad range of carbocyclic and heterocyclic structures, including those containing indane-like rings, as potential KMO inhibitors. google.comgoogle.com The development of a KMO crystal structure has enabled a more rational, structure-based approach to designing potent inhibitors. nih.govnih.gov

Cellular and Molecular Target Identification for Indane Derivatives

Research into indane derivatives has led to the identification of specific cellular and molecular targets, highlighting their potential to modulate key biological processes. The rigid, fused-ring system of the indane scaffold makes it an attractive starting point for developing molecules that can interact with specific protein targets. eburon-organics.comresearchgate.net

One area of investigation has focused on proteins involved in cancer progression. For example, indane and naphthalene (B1677914) derivatives have been developed as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7). nih.gov USP7 is a deubiquitinase that plays a crucial role in tumorigenesis through various pathways, making it a promising anti-cancer target. nih.gov The designed compounds showed significant inhibition of USP7 enzyme activity and were selective over other deubiquitinases. nih.gov

In another study, computational methods were used to investigate the interaction of indanone derivatives with Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase complex. nih.gov Cereblon is a well-known target for thalidomide (B1683933) and its analogs and is involved in the apoptosis of multiple myeloma cells. nih.gov The study identified several indanone derivatives with a predicted binding affinity for CRBN that was stronger than that of thalidomide, suggesting they could be novel modulators of this E3 ubiquitin ligase. nih.gov

Furthermore, the natural world provides examples of biologically active indane scaffolds. tudublin.ie Pterosin family compounds, which feature an indanone core, have demonstrated cytotoxicity against human leukemia cell lines. tudublin.ie This underscores the potential of the indane framework to serve as a basis for developing new therapeutic agents by targeting fundamental cellular machinery.

Mechanism of Action Research for Indane Scaffolds in Biological Systems (focus on molecular pathways)

The mechanism of action for indane scaffolds is intrinsically linked to their identified molecular targets and the downstream pathways they modulate.

For indane derivatives targeting the deubiquitinase USP7, the mechanism involves the regulation of protein stability. nih.gov By inhibiting USP7, these compounds can alter the levels of key proteins involved in tumorigenesis, such as MDM2 and p53. One study found that a lead indane compound not only regulated these well-known proteins but also significantly reduced the level of PCLAF, a factor involved in translesion synthesis (TLS), a DNA damage tolerance pathway. nih.gov This suggests that the anti-tumor effects of these inhibitors may occur through synergistic effects, including direct cytotoxicity and improvements in the tumor immune microenvironment. nih.gov

In the context of cancer, metabolites of the non-steroidal anti-inflammatory drug Sulindac, which has an indene (B144670) core, are known to inhibit cell proliferation by affecting signaling pathways like the tumorigenic Ras/Raf/MAPK pathway. researchgate.net Newly synthesized indene derivatives derived from the Sulindac structure have shown anti-proliferative properties, with some compounds confirmed to bind to a critical region of the RAS protein, thereby interfering with its interaction with RAF. researchgate.net

For indane derivatives acting as thyroid hormone receptor (TRβ) agonists, the mechanism involves selectively activating the receptor in the liver. nih.gov This activation is intended to promote reverse cholesterol transport, leading to a reduction in plasma cholesterol levels, a beneficial effect for treating dyslipidemia, while avoiding the cardiac side effects associated with non-selective thyroid hormone action. nih.govdrugbank.com

The action of indane-related scaffolds on enzymes like acetylcholinesterase involves direct binding to the enzyme's active site, preventing the breakdown of neurotransmitters and thereby enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. nih.gov Similarly, tyrosinase inhibitors based on indanone scaffolds act by blocking the enzyme responsible for melanin production, thus addressing hyperpigmentation. nih.gov

Future Research Directions and Translational Opportunities for 6 Methoxy 3,3 Dimethylindan 5 Ol

Development of Advanced Synthetic Methodologies for Enhanced Scalability and Atom Economy

The future development of 6-Methoxy-3,3-dimethylindan-5-ol as a therapeutic candidate is intrinsically linked to the availability of efficient and scalable synthetic routes. While general methods for indane synthesis exist, specific and optimized protocols for this particular molecule are not yet established. Future research should prioritize the development of advanced synthetic methodologies that not only improve yields but also adhere to the principles of atom economy, a cornerstone of green chemistry that focuses on maximizing the incorporation of reactant atoms into the final product. elifesciences.orgnih.govnih.govresearchgate.netresearchgate.net

Modern catalytic methods offer promising avenues for the construction of the indane core. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of various indane derivatives. researchgate.netrsc.org Investigating palladium-catalyzed intramolecular C-H activation or Heck-type cyclizations of appropriately substituted precursors could lead to a highly efficient synthesis of the 6-Methoxy-3,3-dimethylindan framework. Another promising approach is the use of triflic acid-catalyzed cyclization of o-alkenylbenzaldehydes, which has been shown to be effective for creating substituted indanes. iwu.edu

Furthermore, the development of stereoselective syntheses will be crucial if the chirality of the 5-hydroxyl group proves to be important for biological activity. Asymmetric catalysis, potentially employing chiral ligands in transition metal-catalyzed reactions, could provide access to specific enantiomers of this compound, allowing for a detailed investigation of their individual pharmacological profiles.

To enhance the scalability of the synthesis, continuous flow chemistry presents a compelling alternative to traditional batch processing. Flow reactors can offer improved heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety, all of which are critical for the large-scale production of a potential drug candidate.

Synthetic StrategyPotential AdvantagesKey Research Focus
Palladium-Catalyzed Cyclizations High efficiency, functional group toleranceLigand and catalyst optimization for specific substrate
Triflic Acid-Catalyzed Cyclizations Mild reaction conditions, operational simplicitySubstrate scope and diastereoselectivity control
Asymmetric Catalysis Access to single enantiomers, improved potency/safetyDevelopment of chiral catalysts and ligands
Continuous Flow Chemistry Enhanced scalability, safety, and process controlReactor design and optimization of reaction parameters

Application of Machine Learning and Artificial Intelligence in Indane Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and development. mdpi.comresearchgate.net These powerful computational tools can be strategically applied to accelerate the exploration of the chemical space around this compound and to predict its biological activities.

Generative AI models can be employed to design novel indane derivatives with improved potency and pharmacokinetic properties. researchgate.net By training these models on large datasets of known bioactive molecules, they can learn the complex relationships between chemical structure and biological function, proposing new molecular entities with a higher probability of success.

Furthermore, ML models can be developed to predict the biological targets of this compound and its analogs. iwu.edu Techniques such as quantitative structure-activity relationship (QSAR) modeling can establish mathematical relationships between the chemical features of a series of indane compounds and their observed biological activities. Deep learning architectures, including convolutional neural networks (CNNs), recurrent neural networks (RNNs), and graph neural networks (GNNs), are particularly well-suited for learning from complex molecular representations and can provide more accurate predictions of bioactivity. rsc.org

In silico screening of large compound libraries against predicted biological targets can be performed to identify other indane derivatives with potentially similar or improved therapeutic profiles. organic-chemistry.orgyoutube.com This computational approach can significantly reduce the time and cost associated with experimental screening. The use of Bayesian models, which can integrate data from multiple sources, can further enhance the accuracy of target prediction. rsc.org

AI/ML ApplicationPotential ImpactKey Methodologies
De Novo Drug Design Generation of novel, optimized indane derivativesGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)
Bioactivity Prediction Forecasting potency and efficacy against biological targetsQuantitative Structure-Activity Relationship (QSAR), Deep Learning (CNNs, RNNs, GNNs)
Target Identification Predicting the molecular targets of the compoundBayesian Models, Proteochemometric (PCM) Modeling
In Silico Screening Prioritizing compounds for experimental testingMolecular Docking, Virtual Screening

Exploration of Novel Biological Targets and Emerging Therapeutic Applications for Indane Derivatives

The therapeutic potential of the indane scaffold is broad, with derivatives showing promise in various disease areas. The specific substitution pattern of this compound suggests several avenues for biological exploration. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (methoxy group) on the aromatic ring, combined with the rigid, lipophilic indane core, creates a pharmacophore that could interact with a variety of biological targets.

Recent research has highlighted the potential of indane derivatives as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a novel target for anti-cancer therapies. researchgate.net Given that the indane core is a key feature of these inhibitors, it is plausible that this compound could exhibit similar activity. Further investigation into its effects on USP7 and other deubiquitinating enzymes is warranted.

The indane structure is also found in compounds targeting the central nervous system. For instance, certain methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives have been identified as antagonists of adenosine (B11128) A1 and A2A receptors, suggesting potential applications in neurological conditions like Parkinson's disease. rsc.org The structural similarity of this compound to these compounds makes it a candidate for investigation in this area. Additionally, aminoindane derivatives have been explored as neuroprotective agents. nih.govrsc.org

Furthermore, the indane framework is a component of calcitonin gene-related peptide (CGRP) receptor antagonists, which are used for the treatment of migraines. nih.govrsc.org The potential of this compound to modulate CGRP signaling should be explored. The compound's antioxidant potential should also be investigated, as some indane derivatives have shown radical scavenging properties. researchgate.net

Potential Biological Target ClassTherapeutic AreaRationale based on Indane Scaffold
Deubiquitinating Enzymes (e.g., USP7) OncologyIndane core is a known scaffold for USP7 inhibitors. researchgate.net
G-Protein Coupled Receptors (e.g., Adenosine Receptors) NeurologyMethoxy-substituted indanones show affinity for adenosine receptors. rsc.org
CGRP Receptors MigraineIndane carboxamides are known CGRP receptor antagonists. nih.govrsc.org
Various Enzymes and Receptors Inflammation, Infectious DiseasesIndane derivatives have shown anti-inflammatory and antimicrobial activities. mdpi.comrsc.org

Implementation of Sustainable and Green Chemistry Approaches in Indane Research

The principles of green chemistry should be integrated into all stages of research and development for this compound. This commitment to sustainability not only minimizes environmental impact but also often leads to more efficient and cost-effective processes.

A key focus should be the use of environmentally benign solvents and reagents. elifesciences.org For instance, the development of synthetic routes that can be performed in water or other green solvents would be a significant advancement. An example of a green approach to indanone synthesis involves the use of L-proline as an efficient and environmentally benign catalyst in a metal-free intramolecular hydroacylation. rsc.org Electrochemical methods for cyclization to form the indane ring also represent a greener alternative to traditional reagents. researchgate.netiwu.edu

Biocatalysis offers a powerful tool for the sustainable synthesis of chiral compounds. nih.gov The use of enzymes, either isolated or in whole-cell systems, can lead to highly selective transformations under mild conditions, reducing the need for protecting groups and hazardous reagents. The potential for enzymatic resolution of a racemic mixture of this compound or an asymmetric synthesis of a key intermediate should be explored.

The utilization of renewable feedstocks is another fundamental principle of green chemistry. youtube.comreagent.co.ukwordpress.com While the immediate precursors for this compound are likely derived from petrochemical sources, future research could explore pathways from bio-based starting materials. As the field of biorefining advances, the synthesis of aromatic feedstocks from biomass will become increasingly feasible.

Green Chemistry ApproachApplication in Indane ResearchPotential Benefits
Use of Green Solvents/Catalysts Employing water, supercritical CO2, or bio-based solvents; using organocatalysts like L-proline. rsc.orgReduced toxicity, waste, and environmental impact.
Biocatalysis Enzymatic resolution or asymmetric synthesis of chiral indane intermediates. nih.govHigh selectivity, mild reaction conditions, biodegradability of catalysts.
Electrochemical Synthesis Electrochemical cyclization to form the indane ring system. researchgate.netiwu.eduAvoidance of stoichiometric chemical oxidants/reductants.
Renewable Feedstocks Exploring synthetic routes from biomass-derived starting materials. reagent.co.ukwordpress.comReduced reliance on fossil fuels, long-term sustainability.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-3,3-dimethylindan-5-ol, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves multi-step pathways. For example, the Torgov-Smith steroid synthesis scheme can be adapted using 6-methoxy-3,3-dimethyl-1-tetralone as a precursor. Key steps include acid-mediated cyclization and subsequent methylation to introduce structural modifications . Optimization may involve:

  • Reagent selection : Use of LiAlH₄ for reductions or SOCl₂ for substitutions to control intermediate reactivity .
  • Temperature control : Maintaining low temperatures during sensitive steps (e.g., cyclization) to avoid side reactions.
  • Purification : High-performance liquid chromatography (HPLC) for enantiomer separation, as demonstrated in related spiro compounds .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • UV-Vis and CD Spectroscopy : Useful for identifying chromophores and assessing stereochemistry. For example, circular dichroism (CD) spectra can differentiate enantiomers when paired with quantum chemical calculations .
  • HPLC : Chiral stationary phases enable enantiomer separation, critical for studying stereoisomer-specific bioactivity .
  • NMR and Mass Spectrometry : Essential for confirming molecular structure, substituent positions, and purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments using experimental and computational methods?

Discrepancies in stereochemical data often arise from overlapping spectral signals or ambiguous crystallographic data. A robust approach includes:

  • CD Spectroscopy + DFT Calculations : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra to assign absolute configurations .
  • X-ray Crystallography : Resolve ambiguities in spatial arrangements, as demonstrated for 7,7-dimethylestradiol derivatives .
  • Dynamic HPLC : Monitor enantiomer interconversion under varying temperatures to assess kinetic stability .

Q. What strategies are employed to assess the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy groups, dimethyl moieties) and evaluate changes in bioactivity. For example, methylation of acronycine analogues enhances cytotoxic properties .
  • In Vitro Assays : Test antioxidant activity via radical scavenging assays (e.g., DPPH) or anti-inflammatory effects using cytokine inhibition models .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 6-hydroxychroman-3-carboxylic acid) to identify functional group contributions .

Q. How do structural modifications impact the physicochemical properties and reactivity of this compound?

  • Solubility and Reactivity : Introducing sulfonic acid groups increases water solubility, while methoxy groups enhance lipophilicity .
  • Stability : Alkyl substituents (e.g., dimethyl groups) can sterically hinder oxidation, improving stability under acidic conditions .
  • Stereoelectronic Effects : Methoxy groups at specific positions alter electron density, influencing reaction pathways (e.g., electrophilic substitution) .

Data Contradiction Analysis

Q. How should conflicting data on biological activity or synthetic yields be addressed?

  • Replicate Experiments : Ensure reproducibility across independent labs, controlling for variables like solvent purity and reaction atmosphere .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, CAS Common Chemistry) to identify trends or outliers .
  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated reagents) to trace reaction pathways and validate proposed mechanisms .

Methodological Best Practices

  • Safety Protocols : Use gloveboxes for handling reactive intermediates and ensure waste is segregated for professional disposal .
  • Data Sharing : Leverage open-access databases (e.g., PubChem, EPA DSSTox) for cross-validating structural and bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.